Anti-Inflammatory Activity in LPS-Stimulated BV-2 Microglia: Securoside A vs. Sibricose A5
Securoside A demonstrates a defined concentration range for anti-inflammatory activity in LPS-stimulated BV-2 microglia, showing significant effect at 1–8 μM [1]. In contrast, sibricose A5—a structurally related sucrose ester co-isolated from Artemisia annua—exhibited no significant inhibitory effect on PGE₂ production in LPS-stimulated RAW264.7 macrophages under the same experimental conditions . This functional divergence underscores that acyl group substitution patterns critically determine bioactivity within this structural class.
| Evidence Dimension | Anti-inflammatory activity (concentration range) |
|---|---|
| Target Compound Data | 1–8 μM (significant effect) |
| Comparator Or Baseline | Sibricose A5: no significant effect on PGE₂ inhibition in RAW264.7 cells |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | BV-2 murine microglia stimulated with LPS; NO production measured; compound treatment for 30 min prior to LPS; 24 h incubation |
Why This Matters
This differentiation enables researchers to select Securoside A over sibricose A5 specifically when microglial anti-inflammatory activity is the experimental endpoint, avoiding procurement of an inactive analog.
- [1] TargetMol. Securoside A (TN6517) Biological Activity Data. CAS: 107172-40-7. Accessed 2026. View Source
